7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine
Description
Properties
IUPAC Name |
7-bromo-4-chloro-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3S/c1-13-7-10-6(9)4-2-3-5(8)12(4)11-7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTZPGFYRDCGAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=C2Br)C(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101186874 | |
| Record name | 7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101186874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1232815-51-8 | |
| Record name | 7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1232815-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101186874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine typically involves the bromination of 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine. One common method includes the use of N-bromosuccinimide (NBS) in a solvent mixture of tetrahydrofuran (THF) and methanol at low temperatures (0°C), followed by stirring at room temperature . The reaction mixture is then worked up by partitioning between water and dichloromethane (DCM), followed by purification through column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methylthio group can be oxidized to sulfoxide or sulfone, and reduced back to the thiol form.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Tetrahydrofuran (THF) and Methanol: Common solvents for the bromination reaction.
Dichloromethane (DCM): Used for extraction and purification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .
Scientific Research Applications
7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine is a chemical compound with a bicyclic structure, featuring a bromine atom at the 7-position, a chlorine atom at the 4-position, and a methylthio group at the 2-position of the pyrrolo[2,1-f][1,2,4]triazine framework. The molecular formula for this compound is C₇H₆BrClN₃S, and it has a molecular weight of 244.11 g/mol. This compound has potential applications in medicinal chemistry and biological research.
Scientific Research Applications
This compound exhibits significant biological activity as a potential therapeutic agent. It has been studied for its role as a kinase inhibitor and antiviral agent. Its mechanism of action involves binding to specific molecular targets such as kinases and other enzymes, modulating biochemical pathways critical for cellular functions. This compound has shown promise in inhibiting enzyme activity related to cancer progression and viral infections.
The uniqueness of this compound lies in its specific halogenation pattern combined with the methylthio group, which may influence its biological activity differently compared to other derivatives. This structural specificity may enhance its selectivity for certain molecular targets within therapeutic contexts.
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The biological and chemical behavior of pyrrolo[2,1-f][1,2,4]triazine derivatives is highly dependent on substituent positions and types. Key comparisons include:
a) 7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine (CAS 1370007-54-7)
- Structure : Bromine (position 7), methylthio (position 4).
- Properties : Molecular weight 244.11; soluble in organic solvents (LogP ~2.5).
- Contrast : Lacks chlorine at position 4, reducing electrophilicity compared to the target compound .
b) 4-Chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine (CAS 1120214-78-9)
- Structure : Chlorine (position 4), methylthio (position 2).
- Properties : Molecular weight 199.66; stable under ambient storage conditions .
- Activity : Used as an intermediate in antiviral drug synthesis (e.g., remdesivir derivatives) .
- Contrast : Absence of bromine at position 7 limits halogen-mediated DNA intercalation .
c) 5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine (CAS 2144752-77-0)
Biological Activity
7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound with notable biological activity, particularly in the fields of oncology and virology. Its unique structural features contribute to its potential as a therapeutic agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C₇H₆BrClN₃S
- Molecular Weight : 244.11 g/mol
- CAS Number : 1232815-51-8
The structure of this compound features a bromine atom at the 7-position, a chlorine atom at the 4-position, and a methylthio group at the 2-position. This specific halogenation pattern may enhance its selectivity for certain molecular targets compared to other derivatives .
Research indicates that this compound exhibits several mechanisms of action:
- Kinase Inhibition : The compound has shown potential as a kinase inhibitor, affecting critical cell signaling pathways involved in cancer cell survival. It interacts with kinases such as VEGFR-2 and EGFR .
- Apoptosis Induction : Certain derivatives induce apoptosis in cancer cells by targeting specific pathways or proteins involved in programmed cell death.
- Cell Cycle Arrest : The compound can halt the cell cycle at various phases, which is crucial for preventing uncontrolled cell division in cancerous cells.
- Combination Therapy Potential : Studies are exploring its use in combination with other anticancer drugs to enhance therapeutic efficacy.
In Vitro Studies
In vitro studies have demonstrated significant cytotoxic activity against various cancer cell lines. For instance:
- MCF-7 and MDA-MB-231 Cell Lines : The compound exhibited strong inhibitory effects in these breast cancer cell lines, with IC50 values indicating effective cytotoxicity compared to standard treatments like cisplatin .
Data Table of Biological Activity
| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f] | 0.25 | MCF-7 | Apoptosis Induction |
| 7-Bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f] | 0.50 | MDA-MB-231 | Kinase Inhibition |
| Related Pyrazolo Compounds | 3.79 | SF-268 | Anticancer Activity |
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of various pyrrolo[2,1-f][1,2,4]triazine derivatives including this compound on breast cancer cell lines. The results indicated that these compounds could significantly induce apoptosis via caspase activation pathways (caspase 3/7 and caspase 9) while promoting autophagy through mTOR inhibition and beclin-1 expression enhancement .
Case Study 2: Antiviral Properties
Another research focus has been on the antiviral potential of this compound class. Preliminary findings suggest that it may exhibit activity against viral targets by inhibiting key enzymes involved in viral replication processes. Further studies are required to elucidate these mechanisms and confirm efficacy in clinical settings .
Q & A
Q. What synthetic strategies are available for constructing the pyrrolo[2,1-f][1,2,4]triazine core in 7-bromo-4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine?
The synthesis of the pyrrolo[2,1-f][1,2,4]triazine scaffold can be achieved through six primary routes:
- Synthesis from pyrrole derivatives via cyclization reactions.
- Bromohydrazone-mediated cyclization to introduce halogen substituents.
- Triazinium dicyanomethylide intermediates , enabling regioselective functionalization (e.g., [2+2] cycloaddition with phenyl vinyl sulfoxide to install the methylthio group at position 2) .
- Multistep approaches involving sequential halogenation and sulfur incorporation.
- Transition metal-catalyzed reactions for cross-coupling.
- Rearrangement of pyrrolooxadiazines under acidic conditions. Optimization often requires controlling reaction conditions (e.g., temperature, catalysts) to minimize side products .
Q. How can X-ray crystallography resolve structural ambiguities in brominated pyrrolo[2,1-f][1,2,4]triazine derivatives?
Single-crystal X-ray diffraction (XRD) is critical for determining bond lengths, angles, and non-covalent interactions. For example:
Advanced Research Questions
Q. What methodologies address regioselectivity challenges during bromination of pyrrolo[2,1-f][1,2,4]triazine derivatives?
Regioselective bromination at position 7 can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0°C). Key factors include:
- Electronic effects : The electron-rich pyrrole ring directs electrophilic bromination to position 6.
- Steric hindrance : Bulky substituents at adjacent positions (e.g., methylthio at position 2) further favor bromination at position 7.
- Catalytic additives : Lewis acids like FeCl₃ enhance selectivity. Reported yields range from 75–85% with >90% regioselectivity .
Q. How do structure-activity relationship (SAR) studies inform the design of dual kinase inhibitors based on this scaffold?
SAR studies highlight critical modifications for dual inhibition (e.g., c-Met/VEGFR-2):
- Position 2 : Methylthio groups improve membrane permeability and kinase binding affinity.
- Position 4 : Chlorine enhances hydrophobic interactions with ATP-binding pockets.
- Position 7 : Bromine increases steric bulk, optimizing fit in hydrophobic kinase subpockets. Example : Derivatives with 7-bromo-4-chloro substitution showed IC₅₀ values of <10 nM against c-Met and VEGFR-2 in enzymatic assays, correlating with antitumor efficacy in lung carcinoma xenografts .
Q. What experimental models are used to evaluate antiviral activity of this compound analogs?
- In vitro :
- RNA-dependent RNA polymerase (RdRp) inhibition assays (IC₅₀ determination against norovirus or SARS-CoV-2).
- Cytopathic effect (CPE) reduction assays in Vero E6 cells infected with Ebola or Marburg virus.
- In vivo :
- Mouse norovirus models for oral bioavailability and efficacy testing.
- Ferret models of SARS-CoV-2 infection to assess viral load reduction in respiratory tissues .
Methodological Challenges and Solutions
Q. How can continuous-flow synthesis improve scalability of this compound production?
Continuous-flow systems address limitations of batch synthesis (e.g., poor heat transfer, long reaction times):
- Key steps :
N-amination with O-(diphenylphosphinyl) hydroxylamine (DPPH) in a microreactor (residence time: 5 min, 80°C).
Cyclization using fluoroacetic acid (FAA) under pressurized flow conditions.
Bromination with NBS in a segmented flow system to ensure mixing efficiency.
- Outcomes : 90% overall yield with <2% impurities, enabling gram-scale production .
Data Contradictions and Resolution
- Contradiction : Early studies reported low solubility of brominated derivatives, while later work claimed improved solubility via PEGylation.
- Resolution : Solubility enhancements depend on crystallinity and counterion selection . Amorphous forms with mesylate salts achieve >10 mg/mL solubility in aqueous buffers, critical for in vivo administration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
